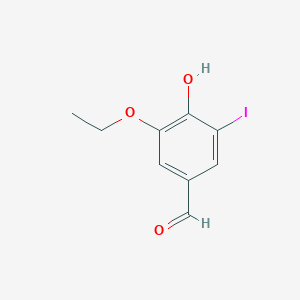

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Description

Contextualizing Aryl Iodides in Synthetic Strategies

Aryl iodides are a class of organic compounds that play a crucial role in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the least stable among the carbon-halogen bonds, which makes aryl iodides highly reactive substrates in a variety of cross-coupling reactions. This reactivity is a key advantage in facilitating reactions that might be sluggish with other aryl halides.

Transition-metal-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, frequently employ aryl iodides to construct complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions of aryl iodides are well-established methods for forming new C-C bonds. While challenges such as the inhibitory effects of iodide byproducts can arise, strategies have been developed to overcome these, enabling efficient reactions even at low catalyst loadings. rsc.org Furthermore, recent advancements have explored visible-light-induced and metal-free cross-coupling reactions of aryl iodides, highlighting the ongoing efforts to develop more sustainable and greener synthetic methodologies. chemicalbook.com The presence of the iodide in 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde thus earmarks it as a prime candidate for such synthetic elaborations.

Significance of Benzaldehyde (B42025) Scaffolds in Chemical Synthesis

The benzaldehyde scaffold is a fundamental structural motif in organic chemistry. nih.gov The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with nucleophiles to form new carbon-carbon bonds, such as in aldol (B89426) condensations and Wittig reactions.

Benzaldehyde derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. google.com For example, substituted benzaldehydes are key starting materials in the synthesis of biologically potent benzimidazole-based compounds. google.com The reactivity of the aldehyde allows for the construction of complex heterocyclic systems. The aldehyde functional group in this compound provides a reactive site for derivatization, enabling its incorporation into larger, more intricate molecular frameworks.

Overview of Halogenated Phenols and Ethers in Advanced Organic Synthesis

Phenols and ethers are important classes of organic compounds characterized by the presence of a hydroxyl (-OH) group and an ether (R-O-R') linkage, respectively, attached to a carbon atom. researchgate.netbldpharm.com When these functional groups are part of an aromatic system, their electronic properties significantly influence the reactivity of the benzene (B151609) ring. The hydroxyl and alkoxy groups are activating, electron-donating groups, which direct electrophilic aromatic substitution to the ortho and para positions.

Halogenated phenols and their ether derivatives are valuable intermediates in organic synthesis. biosynth.com The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. The interplay between the activating hydroxyl/ether groups and the deactivating but ortho, para-directing halogen atom provides a nuanced reactivity profile that can be exploited for selective synthesis. In the case of this compound, the hydroxyl and ethoxy groups activate the ring, facilitating the regioselective introduction of the iodine atom.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems from its utility as a multifunctional synthetic intermediate. Research has focused on efficient methods for its preparation, recognizing its potential as a precursor for more complex molecules.

A notable research trajectory involves the green and sustainable synthesis of this compound. An efficient method for the preparation of this compound is the laccase-catalyzed iodination of its precursor, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethylvanillin). rsc.org This enzymatic approach utilizes potassium iodide as the iodine source and demonstrates high efficiency, with reported yields of around 81%. rsc.org This biocatalytic method represents a more environmentally benign alternative to traditional iodination techniques that often require harsh reagents.

The combination of the reactive aldehyde, the synthetically versatile aryl iodide, and the activating phenolic and ether groups makes this compound a valuable building block. Its structure allows for sequential and selective functionalization, opening avenues for the synthesis of a diverse range of target molecules in areas such as medicinal chemistry and materials science.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6312-82-9 | chemicalbook.com |

| Molecular Formula | C9H9IO3 | chemicalbook.com |

| Molecular Weight | 292.07 g/mol | chemicalbook.com |

| Melting Point | 137–138 °C | rsc.org |

Synthesis of this compound via Laccase-Catalyzed Iodination

| Precursor | Catalyst | Reagent | Yield | Reference |

|---|

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHCDLEWJKPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285118 | |

| Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-82-9 | |

| Record name | 6312-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Reactions of 3 Ethoxy 4 Hydroxy 5 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reductive amination, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-ethoxy-4-hydroxy-5-iodobenzoic acid. This transformation is a common reaction in organic chemistry. While direct studies on this specific molecule are not prevalent in the provided results, the oxidation of analogous compounds is well-documented. For instance, the related compound Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) has been noted in the context of oxidation reactions. sigmaaldrich.com The presence of the electron-donating ethoxy and hydroxyl groups on the aromatic ring can influence the reaction rate and may require specific oxidizing agents to achieve high yields without side reactions.

A related transformation has been documented for a similar compound, leading to 3-Ethoxy-5-iodo-4-methoxybenzoic acid, indicating the feasibility of oxidizing the aldehyde group in such substituted systems. bldpharm.com

| Starting Material | Product | Reaction Type |

| This compound | 3-Ethoxy-4-hydroxy-5-iodobenzoic acid | Oxidation |

Reductive Amination Processes with Primary Amines

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. youtube.com This process involves the initial reaction of the aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN), which is selective for the protonated imine over the starting aldehyde. youtube.com

When this compound is treated with a primary amine in the presence of a suitable reducing agent, a more complex, highly substituted secondary amine is formed. youtube.com This reaction is a valuable tool for introducing nitrogen-containing functionalities and building more elaborate molecular architectures. The product amine will be one degree more substituted than the reactant amine. youtube.com

| Reactants | Intermediate | Product |

| This compound, Primary Amine | Imine (Schiff Base) | Secondary Amine |

Condensation Reactions (e.g., Schiff Base Formation with Analogues)

The aldehyde group of this compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group). semanticscholar.org The formation of the Schiff base is confirmed by the appearance of a characteristic vibrational frequency for the C=N group in the IR spectrum. semanticscholar.org

Recent research has demonstrated the synthesis of new Co(II) Schiff base complexes derived from the condensation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with chlorophenyl ethylamine (B1201723) derivatives. kaust.edu.sa Similarly, Schiff bases have been synthesized from analogous compounds like 3-hydroxy benzaldehyde (B42025) and various amines. semanticscholar.org The reactivity of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with haloanilines to form Schiff bases further illustrates the general applicability of this reaction to substituted benzaldehydes. jocpr.comresearchgate.net These findings underscore the utility of this compound as a building block for creating complex ligands for coordination chemistry.

| Aldehyde Reactant | Amine Reactant | Product Type |

| 3-Ethoxy-4-hydroxybenzaldehyde | Chlorophenyl ethylamine | Co(II) Schiff base complex kaust.edu.sa |

| 3-Hydroxy benzaldehyde | 3-hydroxy 4-amino benzoic acid | Schiff base semanticscholar.org |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff base jocpr.comresearchgate.net |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The aryl iodide in this compound makes it an excellent substrate for this reaction. Although direct examples with this specific molecule are not detailed, the Suzuki-Miyaura coupling of 4-iodobenzaldehyde (B108471) with phenylboronic acid has been successfully demonstrated, yielding the corresponding biphenyl (B1667301) derivative. researchgate.net This analogous reaction proceeds under mild conditions, often at room temperature, using a palladium catalyst and a base. researchgate.net This suggests that this compound can be coupled with a variety of boronic acids to generate a diverse range of biaryl compounds.

| Aryl Halide | Boronic Acid | Coupling Reaction |

| 4-Iodobenzaldehyde | Phenylboronic acid | Suzuki-Miyaura researchgate.net |

Heck Coupling Reactions (as inferred from analogous chemistry)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org Aryl iodides are particularly reactive substrates for the Heck reaction. nih.govlibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst into the aryl-iodine bond. acs.orgacs.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the palladium catalyst. libretexts.org

Given the established reactivity of aryl iodides in Heck couplings, it can be inferred that this compound would readily participate in such transformations. nih.govacs.orgacs.org This would allow for the introduction of various alkenyl substituents at the 5-position of the benzaldehyde ring, further expanding its synthetic utility. The reaction tolerates a wide range of functional groups on both the aryl iodide and the alkene. nih.gov

| Reaction Type | Key Mechanistic Steps | Reactivity of Aryl Iodides |

| Heck Coupling | Oxidative addition, Migratory insertion, β-Hydride elimination libretexts.org | High reactivity in palladium-catalyzed coupling nih.govacs.org |

Other Palladium-Catalyzed Transformations

The presence of an iodo-substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions beyond the more common Suzuki, Heck, and Sonogashira reactions. These transformations are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse and complex molecular structures.

One such reaction is the Ullmann condensation , which has been modernized through the use of palladium catalysis. This reaction is traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl. Palladium-catalyzed versions can offer milder reaction conditions and broader substrate scope. For a molecule like this compound, a palladium-catalyzed Ullmann-type reaction could be envisioned for the synthesis of symmetrical biaryl compounds or for coupling with other aryl halides, leading to more complex diaryl ether or biaryl structures.

Another significant palladium-catalyzed transformation is the Stille coupling , which involves the reaction of an organostannane with an organic halide. The iodo-substituent of this compound makes it a suitable coupling partner for various organostannanes, allowing for the introduction of a wide range of alkyl, alkenyl, aryl, or alkynyl groups at the 5-position of the benzaldehyde ring.

Furthermore, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of aryl amines from aryl halides. researchgate.net This reaction would allow for the introduction of primary or secondary amines at the iodo-position of the benzaldehyde, providing access to a class of compounds with potential applications in medicinal chemistry and materials science. The general conditions for these reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The following table summarizes these potential palladium-catalyzed transformations:

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Ullmann Condensation | Aryl Halide | C-C or C-O | Biaryl or Diaryl Ether |

| Stille Coupling | Organostannane | C-C | Alkylated/Arylated Benzaldehyde |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl Amine |

Reactions Involving the Hydroxyl and Ethoxy Groups

Alkylation Reactions

The phenolic hydroxyl group of this compound is a key site for chemical modification, particularly through alkylation reactions. O-alkylation not only modifies the properties of the molecule but also serves as a common strategy for protecting the hydroxyl group during subsequent reactions involving the aldehyde or iodo functionalities.

A frequent alkylation reaction is the introduction of a benzyl (B1604629) group by reacting the compound with benzyl chloride or benzyl bromide in the presence of a base. This results in the formation of 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde. The selection of the base and reaction conditions can be crucial for achieving high yields and selectivity. For instance, the alkylation of the related 3,4-dihydroxybenzaldehyde (B13553) has been successfully achieved using benzyl chloride with sodium bicarbonate in DMF at 40°C. nih.gov This method offers a regioselective protection of the 4-hydroxyl group. A similar strategy would be applicable to this compound.

The following table details representative alkylation reactions on the hydroxyl group of precursors or related molecules, which are indicative of the reactivity of this compound.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ / DMF | 4-(Benzyloxy)-3-hydroxybenzaldehyde | nih.gov |

| 3,4-Dihydroxybenzaldehyde | p-Methoxybenzyl chloride | NaHCO₃ / DMF | 3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde | nih.gov |

| 4-Hydroxybenzaldehyde (B117250) | Benzyl bromide | K₂CO₃ / DMF | 4-(Benzyloxy)benzaldehyde | rsc.org |

Protection and Deprotection Strategies

Protecting groups are essential in the multi-step synthesis of complex molecules derived from this compound to ensure the chemoselective transformation of other functional groups. wikipedia.org The phenolic hydroxyl group is often protected to prevent its interference in reactions targeting the aldehyde or the aryl iodide.

Common protecting groups for the hydroxyl function include benzyl (Bn) and substituted benzyl ethers, which can be introduced via Williamson ether synthesis as described in the alkylation section. nih.gov The benzyl group is advantageous as it is stable under a wide range of reaction conditions but can be readily removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst). wikipedia.org

For the aldehyde functionality, common protection strategies involve its conversion to an acetal (B89532) or a dithiane. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic acetal, which is stable to many reagents, including organometallics and hydrides, but can be easily removed by acid-catalyzed hydrolysis.

The following table outlines common protection and deprotection strategies applicable to the functional groups in this compound.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Hydroxyl | Benzyl (Bn) | Benzyl halide, Base (e.g., K₂CO₃, NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | nih.govwikipedia.org |

| Hydroxyl | p-Methoxybenzyl (PMB) | PMB chloride, Base | Oxidative cleavage (e.g., DDQ, CAN) or H₂/Pd-C | nih.govwikipedia.org |

| Aldehyde | Acetal (e.g., from ethylene glycol) | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) | wikipedia.org |

Role as a Building Block in Complex Molecular Architectures

This compound is a valuable building block for the synthesis of complex molecular architectures, particularly those with biological activity. Its trisubstituted phenyl ring is a key feature in a variety of natural products and their analogs. One prominent example is the combretastatin (B1194345) family of compounds, such as Combretastatin A-4, which are potent inhibitors of tubulin polymerization and exhibit significant anti-cancer and anti-angiogenic properties. nih.govmdpi.com

The general structure of combretastatins features two phenyl rings connected by an ethylene bridge. nih.gov The substitution pattern on these rings is crucial for their biological activity. Synthetic strategies towards combretastatin analogs often involve the coupling of two appropriately functionalized aromatic precursors. This compound, or its protected derivatives, can serve as a precursor to one of these aromatic rings. The iodo group allows for various cross-coupling reactions to form the stilbene (B7821643) bridge, while the ethoxy and hydroxyl groups mimic the substitution pattern found in many bioactive analogs.

For example, a Wittig or Horner-Wadsworth-Emmons reaction involving a phosphonium (B103445) salt or phosphonate (B1237965) ester derived from a second aromatic ring with the aldehyde functionality of this compound (or its protected form) would be a viable route to construct the core stilbene scaffold of combretastatin analogs. researchgate.net

Exploration of Multicomponent Reactions Incorporating the Benzaldehyde Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the structural elements of all starting materials, are powerful tools in synthetic chemistry for generating molecular diversity and complexity in an efficient manner. nih.govmdpi.com The aldehyde functionality of this compound makes it an ideal component for various MCRs.

One of the most well-known MCRs is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgresearchgate.net This reaction, typically acid-catalyzed, leads to the formation of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological activities. wikipedia.orgtaylorandfrancis.com The use of this compound in a Biginelli reaction would produce DHPMs bearing its characteristic substituted phenyl ring, which could be further elaborated through reactions at the iodo and hydroxyl positions.

Another important MCR is the Passerini reaction , which is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is highly atom-economical and allows for the rapid synthesis of peptide-like structures. Incorporating this compound as the aldehyde component would lead to α-acyloxy amides with this specific substitution pattern, offering a route to novel peptidomimetics.

The following table summarizes the potential application of this compound in these MCRs.

| Reaction Name | Other Components | Product Class | Potential Application |

|---|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | Synthesis of bioactive heterocycles |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amides | Generation of peptidomimetic scaffolds |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Hydroxy 5 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, both one-dimensional (¹H, ¹³C) and two-dimensional experiments provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound provides key insights into its substitution pattern. The aromatic region of the spectrum is notably simple, displaying two distinct signals corresponding to the two protons on the benzene (B151609) ring. rsc.org These protons, located at positions C-2 and C-6, appear as doublets. This splitting pattern is characteristic of a meta-coupling (⁴JHH), typically with a small coupling constant (J ≈ 1.7-1.8 Hz), confirming their 1,2,3,4-tetrasubstituted arrangement. rsc.org

Key signals in the ¹H NMR spectrum (recorded in DMSO-d₆) include:

An aldehydic proton (-CHO) singlet appearing far downfield around 9.73 ppm. rsc.org

Two aromatic proton doublets at approximately 7.86 ppm (H-6) and 7.39 ppm (H-2). rsc.org

A quartet around 4.12 ppm and a triplet around 1.39 ppm, characteristic of the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. rsc.org

A broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which can be concentration and solvent dependent. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound Data recorded in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 1'-H (Aldehyde) | 9.73 | s (singlet) | N/A | rsc.org |

| H-6 | 7.86 | d (doublet) | 1.8 | rsc.org |

| H-2 | 7.39 | d (doublet) | 1.7 | rsc.org |

| 4-OH | 10.7 (broad) | s (singlet) | N/A | rsc.org |

| 1''-H₂ (Ethoxy -CH₂) | 4.12 | q (quartet) | 7.0 | rsc.org |

| 2''-H₃ (Ethoxy -CH₃) | 1.39 | t (triplet) | 7.0 | rsc.org |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. A key feature of the spectrum is the resonance of the aldehyde carbonyl carbon, which is highly deshielded and appears at the far downfield end of the spectrum. libretexts.org For this compound, this signal is observed at approximately 190.3 ppm (in DMSO-d₆). rsc.org This significant downfield shift is a result of both the sp² hybridization of the carbon and the strong deshielding effect of the double-bonded oxygen atom. docbrown.inforesearchgate.net

A particularly noteworthy feature is the chemical shift of the carbon atom directly bonded to the iodine atom (C-5). This carbon resonates at a remarkably upfield position of around 84.9 ppm. rsc.org This is a manifestation of the 'heavy atom effect', where the large, polarizable electron cloud of the iodine atom induces a strong shielding effect on the directly attached carbon nucleus, shifting its resonance significantly upfield compared to unsubstituted or lighter halogen-substituted aromatic carbons. docbrown.infonih.gov This effect is a hallmark of iodo-substituted aromatic rings.

Table 2: ¹³C NMR Chemical Shift Data for this compound Data recorded in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-1' (Aldehyde) | 190.3 | rsc.org |

| C-4 | 152.4 | rsc.org |

| C-3 | 146.4 | rsc.org |

| C-6 | 134.5 | rsc.org |

| C-1 | 130.0 | rsc.org |

| C-2 | 111.2 | rsc.org |

| C-5 | 84.9 | rsc.org |

| C-1'' (Ethoxy -CH₂) | 64.5 | rsc.org |

| C-2'' (Ethoxy -CH₃) | 14.5 | rsc.org |

While 1D NMR spectra suggest the molecular structure, two-dimensional (2D) NMR experiments are essential for its definitive confirmation by establishing direct atom-to-atom connectivity. nih.govpitt.edu

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. numberanalytics.com For this compound, a COSY experiment would be expected to show a cross-peak connecting the signals of the aromatic protons H-2 and H-6, confirming their meta-coupling relationship. It would also show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.com This technique is invaluable for assigning the carbon signals. Key correlations would include: H-2 with C-2, H-6 with C-6, the ethoxy -CH₂ protons with C-1'', and the ethoxy -CH₃ protons with C-2''. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton. For instance, the aldehydic proton (1'-H) would show correlations to the quaternary carbon C-1 and the protonated carbons C-2 and C-6, unequivocally connecting the aldehyde group to the aromatic ring.

Conformational analysis of flexible molecules can be effectively studied using Variable-Temperature (VT-NMR) spectroscopy. nih.govauremn.org.br In this compound, the main source of conformational flexibility is the rotation about the C(3)-O(ethoxy) single bond. At room temperature, this rotation is typically rapid on the NMR timescale, leading to time-averaged signals for the ethoxy group protons.

By lowering the temperature of the NMR experiment, it may be possible to slow this rotation to a point where individual rotamers (rotational conformers) can be observed separately. researchgate.net The appearance of new sets of signals or significant broadening of the ethoxy group's resonances at low temperatures would indicate the presence of a dynamic equilibrium. Analyzing these changes can provide thermodynamic data (e.g., the energy barrier to rotation) and offer insights into the preferred spatial orientation of the ethoxy group, which is likely influenced by steric interactions with the bulky adjacent iodine atom and potential hydrogen bonding with the C-4 hydroxyl group.

Deuterium (B1214612) exchange is a simple yet powerful NMR experiment used to identify labile, acidic protons, such as those in hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups. The experiment involves adding a small amount of deuterium oxide (D₂O) to the NMR sample.

For this compound, the phenolic proton at the C-4 position is acidic. Upon addition of D₂O, this proton will exchange with a deuterium atom from the solvent. In the ¹H NMR spectrum, this exchange results in the disappearance or significant reduction in the intensity of the signal assigned to the -OH proton. researchgate.net This experiment provides definitive confirmation of the hydroxyl proton's signal. While this compound exists predominantly in its phenolic form, deuterium exchange could also be used to probe for any minor keto-enol tautomeric equilibria, although such forms are generally energetically unfavorable for simple phenols.

Comparing the NMR data of the target compound with structurally related analogues is crucial for benchmarking chemical shifts and understanding the electronic contribution of each substituent. Two relevant comparators are 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) and 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-iodovanillin).

Comparison with 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): Comparing the target molecule to ethyl vanillin (B372448) highlights the impact of the iodine atom at C-5. The introduction of iodine is expected to cause a downfield shift in the adjacent H-6 proton and a significant upfield shift in the C-5 carbon signal due to the heavy atom effect. chegg.com

Comparison with 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin): This comparison isolates the difference between an ethoxy group and a methoxy (B1213986) group at C-3. The ¹H and ¹³C NMR spectra are expected to be very similar, with the primary differences being the signals for the alkoxy groups themselves (a quartet and triplet for ethoxy vs. a singlet for methoxy). rsc.orgchegg.com Minor differences in the aromatic region may reflect the slightly different electronic and steric profiles of the two groups.

Table 3: Comparative ¹H and ¹³C NMR Data for Aromatic Core of Structurally Similar Aldehydes Data recorded in DMSO-d₆ for consistency where available.

| Assignment | This compound (δ, ppm) rsc.org | 4-hydroxy-3-iodo-5-methoxybenzaldehyde (δ, ppm) rsc.orgchemicalbook.com | 3-Ethoxy-4-hydroxybenzaldehyde (δ, ppm) chegg.com |

|---|---|---|---|

| ¹H NMR | |||

| CHO | 9.73 | 9.76 | 9.81 |

| H-2 | 7.39 | 7.42 | 7.42 |

| H-6 | 7.86 | 7.89 | 7.39 |

| ¹³C NMR | |||

| C=O | 190.3 | 190.2 | ~191 (in CDCl₃) |

| C-5 | 84.9 (Iodo-substituted) | 84.1 (Iodo-substituted) | 114.4 (H-substituted) |

| C-4 | 152.4 | 152.2 | 151.7 (in CDCl₃) |

| C-3 | 146.4 | 147.3 | 147.6 (in CDCl₃) |

This comparative analysis confirms the profound shielding effect of iodine on the ipso-carbon (C-5), with its chemical shift moving from ~114 ppm in the non-iodinated analogue to ~85 ppm in the iodinated compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The interaction of infrared radiation with the molecule excites vibrations of the chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, which is recorded as a peak in the IR spectrum. For this compound, key vibrational modes include those of the aldehyde carbonyl, ether, and hydroxyl groups.

Aldehyde Carbonyl Stretch Vibrations

The carbonyl (C=O) group of an aldehyde is a strong absorber of infrared radiation, typically appearing in the region of 1740-1660 cm⁻¹. In the case of this compound, the C=O stretching vibration is observed at approximately 1664 cm⁻¹. rsc.org This frequency is influenced by the electronic effects of the substituents on the aromatic ring. The presence of an electron-donating hydroxyl group and an electron-withdrawing iodine atom, along with the ethoxy group, modulates the bond strength of the carbonyl group. Conjugation of the carbonyl group with the benzene ring also lowers the stretching frequency compared to a non-conjugated aldehyde. pg.edu.pl The specific position of this band provides critical evidence for the presence of the aldehyde functional group in the molecule's structure.

Ether C-O Stretch Vibrations

Ethers exhibit characteristic C-O stretching vibrations in the fingerprint region of the IR spectrum, typically between 1300 and 1000 cm⁻¹. Aromatic ethers, like this compound, show an asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹. spectroscopyonline.com For this compound, a notable absorption band appears around 1139 cm⁻¹, which is attributed to the aromatic C-O stretching vibration. rsc.org The position of this peak helps to confirm the presence of the ether linkage to the benzene ring.

Hydroxyl Group Vibrations

The hydroxyl (O-H) group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. For this compound, a distinct O-H stretching vibration is recorded at approximately 3204 cm⁻¹. rsc.org The presence of this broad band is a clear indicator of the hydroxyl functional group. In some cases, intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen can also influence the position and shape of this band. nih.gov

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | ~1664 | rsc.org |

| Aromatic Ether | C-O Stretch | ~1139 | rsc.org |

| Hydroxyl | O-H Stretch | ~3204 | rsc.org |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. sisweb.com For this compound, the calculated exact mass for the molecular formula C₉H₉IO₃ is 291.9647 Da. Experimental HRMS data obtained via electron ionization (EI) shows a molecular ion (M⁺) peak with a mass-to-charge ratio (m/z) that is in close agreement with the calculated value. One study reported a found value of 319.9533 for a related compound, demonstrating the precision of HRMS in confirming molecular identity. rsc.org The verification of the molecular ion peak is a definitive confirmation of the compound's molecular weight and elemental composition. rsc.org

Ionization Modes (e.g., ESI, EI) and Fragmentation Patterns

Different ionization techniques can be employed in mass spectrometry, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common methods. rsc.org EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization method that typically results in less fragmentation and a more prominent molecular ion peak.

In the EI mass spectrum of this compound, the molecular ion (M⁺) is observed, and its fragmentation pattern provides insights into the molecule's structure. Common fragmentation pathways for similar benzaldehyde (B42025) derivatives involve the loss of small molecules or radicals. For instance, the fragmentation of a related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, shows a prominent molecular ion peak at m/z 278, which is the base peak (100% relative abundance). nih.gov Other significant fragments are observed at m/z 249, 235, 151, and 135, corresponding to various bond cleavages. rsc.org The fragmentation patterns are crucial for distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉IO₃ | chemicalbook.com |

| Calculated Exact Mass | 291.9647 Da | |

| Ionization Mode | EI | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides insight into its chromophoric system, which is primarily dictated by the substituted benzene ring.

Research has reported the UV absorption maxima (λmax) for this compound in acetonitrile (B52724) (MeCN) as a solvent. rsc.org The observed absorption bands are indicative of the π → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the hydroxyl, ethoxy, and iodo substituents on the benzaldehyde core influences the position and intensity of these absorption bands.

Table 1: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| Acetonitrile (MeCN) | 228 | 5.31 | rsc.org |

| 286 | 4.99 | rsc.org | |

| 362 | 4.34 | rsc.org |

This table presents the reported absorption maxima for the compound in a specific solvent. Further studies in a range of solvents with varying polarities could provide more detailed information on the solvatochromic behavior of the molecule.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. For this compound (C₉H₉IO₃), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated based on its atomic composition.

While specific experimental data from CHN elemental analysis for this compound is not extensively reported in the surveyed literature, the theoretical values serve as a benchmark for purity assessment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 37.03% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.11% |

| Iodine | I | 126.90 | 1 | 126.90 | 43.45% |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.43% |

| Total | 292.062 | 100.00% |

This table provides the calculated elemental composition. Experimental verification through CHN analysis is a standard procedure in the characterization of new compounds.

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough review of the existing scientific literature, no studies reporting the single-crystal X-ray structure of this compound have been identified. Consequently, detailed information on its solid-state conformation and packing remains unavailable.

Without experimental crystallographic data, a definitive analysis of the molecular and crystal structure of this compound cannot be provided. Such an analysis would typically detail the planarity of the benzene ring, the orientation of the ethoxy and aldehyde groups, and the specific bond distances and angles, which are influenced by the electronic effects of the substituents.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystallographic information files (CIFs) obtained from X-ray diffraction studies. As no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been performed. Such an analysis would be instrumental in understanding the nature and contribution of non-covalent interactions, such as hydrogen bonding and halogen bonding, to the stability of the crystal lattice.

Chromatographic Purity Assessment (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity. For this compound, thin-layer chromatography (TLC) has been utilized to monitor reaction progress and aid in purification.

In a reported synthesis, the crude product was purified by flash chromatography on silica (B1680970) gel. rsc.org The purity was monitored by TLC, and a retention factor (Rf) value was determined.

Table 3: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Rf Value | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum ether/CH₂Cl₂/EtOAc = 5:17.5:2.5 | 0.60 | rsc.org |

While this TLC data is valuable, detailed analytical methods using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Ultra-Performance Liquid Chromatography (UPLC) for the quantitative purity assessment of this compound are not extensively detailed in the reviewed literature. The development of such methods would be crucial for quality control in synthetic and application-oriented studies. An electrospray ionization mass spectrometry (ESI-MS) analysis has been reported, which supports the identity of the compound. rsc.org

Computational Chemistry and Theoretical Studies on 3 Ethoxy 4 Hydroxy 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. DFT calculations are instrumental in optimizing molecular geometry to find the most stable arrangement of atoms and in determining a wide range of electronic properties. Studies on analogous compounds, such as 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), have successfully employed DFT methods, often using basis sets like 6-311++G(d,p) with the B3LYP functional, to analyze vibrational spectra, molecular structure, and electronic characteristics. researchgate.net A similar approach is essential for a detailed understanding of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for assigning experimental spectra and verifying structural hypotheses. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach used within a DFT framework to calculate the NMR isotropic magnetic shielding tensors. nih.govaps.org From these tensors, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) are determined.

While specific DFT calculations for the NMR spectra of this compound are not extensively documented in public literature, the methodology is well-established. The calculation would involve optimizing the molecule's geometry and then performing a GIAO-DFT calculation. The presence of the iodine atom, an electron-withdrawing and highly polarizable substituent, would be expected to significantly influence the chemical shifts of nearby protons and carbons on the benzene (B151609) ring compared to its non-iodinated counterpart.

Interactive Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative of the type of data generated from DFT calculations and are not from a published study on this specific molecule.)

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹³C | C (Aldehyde) | 190.5 |

| ¹³C | C-I | 85.0 |

| ¹³C | C-OH | 148.0 |

| ¹³C | C-OEt | 152.0 |

| ¹³C | C1 (ring) | 130.0 |

| ¹³C | C2 (ring) | 110.0 |

| ¹³C | C6 (ring) | 128.0 |

| ¹³C | CH₂ (Ethoxy) | 65.0 |

| ¹³C | CH₃ (Ethoxy) | 15.0 |

| ¹H | H (Aldehyde) | 9.8 |

| ¹H | H (Phenolic) | 6.0 |

| ¹H | H2 (ring) | 7.4 |

| ¹H | H6 (ring) | 7.5 |

| ¹H | H (CH₂) | 4.1 |

| ¹H | H (CH₃) | 1.4 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic behavior and chemical reactivity. science.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ejosat.com.tr

Interactive Table 2: Illustrative Frontier Orbital Data based on a Related Compound (Note: Data is based on calculations for 3-Ethoxy-4-hydroxybenzaldehyde to illustrate the methodology.)

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. lumenlearning.comchemistrysteps.com For this compound, key flexible bonds include those in the ethoxy group and the bond connecting the aldehyde group to the benzene ring. By systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the energy at each step, a potential energy surface can be mapped. unicamp.br This process identifies the lowest-energy conformers, which are the most stable and likely to be the most populated arrangements of the molecule under normal conditions. libretexts.org This energy minimization process is fundamental to ensuring that all subsequent property calculations are performed on the most realistic molecular structure.

Quantum Chemical Studies on Reactivity

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of quantum chemical descriptors that can quantify the reactivity of a molecule. mdpi.comwisdomlib.org These parameters are derived from the energies of the frontier orbitals and are used to predict how a molecule will behave in a chemical reaction. hakon-art.comrasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Chemical Potential (μ): The escaping tendency of electrons. (μ = (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)

Global Electrophilicity Index (ω): The ability of a molecule to accept electrons. (ω = μ² / 2η)

Interactive Table 3: Calculated Reactivity Descriptors (Note: Values are illustrative, derived from the sample HOMO/LUMO energies in Table 2.)

| Descriptor | Definition | Calculated Value |

| Ionization Potential (I) | -E_HOMO | 5.98 eV |

| Electron Affinity (A) | -E_LUMO | 1.85 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.915 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.065 eV |

| Global Electrophilicity (ω) | μ² / 2η | 3.70 eV |

Molecular Dynamics Simulations (Hypothetical, for comprehensive outline)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bioinformaticsreview.com A hypothetical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent). nih.govresearchgate.net By applying classical mechanics (Newton's laws of motion), the simulation tracks the trajectories of every atom in the system.

Such a simulation could provide profound insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of the surrounding solvent shell.

Conformational Dynamics: How the molecule samples different conformations in solution, providing a dynamic picture that complements the static view from energy minimization. nih.gov

Transport Properties: Calculation of properties like the diffusion coefficient.

MD simulations would be particularly useful for understanding how this compound might interact with a biological target, such as an enzyme active site, by revealing key intermolecular interactions and dynamic behavior.

Predictive Modeling for Synthetic Accessibility

Predictive modeling for synthetic accessibility involves using computational tools to evaluate whether a molecule can be synthesized efficiently. nih.gov This field, often referred to as computer-assisted synthesis planning (CASP) or retrosynthesis, employs algorithms that analyze a target molecule and propose potential reaction pathways to create it from simpler, commercially available starting materials. sigmaaldrich.comwikipedia.orgarxiv.org

Derivatives and Analogues of 3 Ethoxy 4 Hydroxy 5 Iodobenzaldehyde in Chemical Synthesis

Synthesis of Related Iodobenzaldehydes

The synthesis of iodinated hydroxybenzaldehydes, including derivatives of the common natural products vanillin (B372448) and isovanillin (B20041), is a key area of research, providing access to important precursors for more complex molecules. The position of the iodine atom is crucial and can be controlled through various synthetic strategies.

Iodinated Vanillin and Isovanillin Derivatives

Vanillin and its isomer, isovanillin, are important platforms for generating functionalized aromatic compounds. Introducing an iodine atom onto their rings enhances their utility as synthetic intermediates, particularly for cross-coupling reactions.

Several methods have been developed for the iodination of vanillin. A direct and high-yielding approach involves the in-situ formation of sodium triiodide from sodium iodide and iodine in an aqueous solution, which reacts with vanillin to produce 5-iodovanillin (B1580916) in nearly quantitative yields. nih.govgoogle.com A greener alternative to this method utilizes Oxone® and potassium iodide (KI) in refluxing water, offering an environmentally more benign process. nih.govorganic-chemistry.org Other reported procedures use reagents such as N-iodosuccinimide or a combination of potassium triiodide, acetic acid, and sodium periodate. organic-chemistry.org

The synthesis of 5-iodoisovanillin ethers is more complex and requires careful regiocontrol. nih.gov A concise and selective method starts with the demethylation of 5-iodovanillin using aluminum chloride in pyridine (B92270) to yield 3,4-dihydroxy-5-iodobenzaldehyde. nih.govias.ac.in This catechol intermediate then undergoes a highly regioselective O-alkylation at the C-4 hydroxyl group, which is more activated by the aldehyde group at C-1. nih.gov Subsequent alkylation of the remaining C-3 hydroxyl group can then be performed to generate a variety of 5-iodoisovanillin ethers. nih.gov An older, though more lengthy, route to 5-iodo-isovanillin involved a six-step process starting from isovanillin that used a diazotization-replacement sequence to introduce the iodine. nih.govacs.org

Table 1: Synthetic Methods for Iodinated Vanillin and Isovanillin Derivatives

| Starting Material | Key Reagents | Product | Key Features | Citations |

|---|---|---|---|---|

| Vanillin | Sodium Iodide (NaI), Iodine (I₂) | 5-Iodovanillin | In-situ generation of sodium triiodide; near-quantitative yield. | nih.govgoogle.com |

| Vanillin | Oxone®, Potassium Iodide (KI), Water | 5-Iodovanillin | "Green" chemistry approach using water as a solvent. | nih.govorganic-chemistry.org |

Isomeric and Positional Halogenated Benzaldehydes

The synthesis of benzaldehydes with specific halogen substitution patterns is crucial for developing new chemical entities, as the position of the halogen can significantly influence a molecule's physical and biological properties. mdpi.comnih.gov A variety of methods exist to control the regioselectivity of halogenation on the benzaldehyde (B42025) ring.

One general approach for preparing ortho-substituted halogenated benzaldehydes involves the reaction of a corresponding halobenzene with an organolithium compound, followed by trapping the resulting lithium species with a formyl equivalent. mdpi.com This method is versatile and can be used to create benzaldehydes with chlorine, bromine, or iodine substituents in the ortho position. mdpi.com

More specific methods target the iodination of hydroxybenzaldehydes. For example, 3-hydroxy-4-iodobenzaldehyde (B145161) can be synthesized from 3-hydroxybenzaldehyde (B18108) by reacting it with iodine and potassium iodide in an aqueous solution of ammonium (B1175870) hydroxide. mdpi.com In a different regiochemical outcome, 4-hydroxy-3-iodobenzaldehyde (B15625) can be prepared from 4-hydroxybenzaldehyde (B117250) using N-iodosuccinimide (NIS) in acetic acid, which selectively installs the iodine atom ortho to the hydroxyl group. redalyc.org The conversion of existing benzal halides, which can be prepared with various substitution patterns, into the corresponding benzaldehydes via hydrolysis offers another route to these compounds. organic-chemistry.org

Table 2: Synthesis of Positional Halogenated Benzaldehydes

| Starting Material | Key Reagents/Method | Product | Halogen Position | Citations |

|---|---|---|---|---|

| Halobenzene | Organolithium, Formyl equivalent | Ortho-halobenzaldehyde | Ortho to aldehyde | mdpi.com |

| 3-Hydroxybenzaldehyde | Iodine, Potassium Iodide, NH₄OH | 3-Hydroxy-4-iodobenzaldehyde | Para to hydroxyl, meta to aldehyde | mdpi.com |

| 4-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) | 4-Hydroxy-3-iodobenzaldehyde | Ortho to hydroxyl, meta to aldehyde | redalyc.org |

| Benzal halides | Aqueous dimethylamine | Substituted Benzaldehydes | Varies based on starting halide | organic-chemistry.org |

Transformation into Novel Chemical Entities

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. For iodinated benzaldehydes like 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, the aldehyde provides a site for transformation into other functional groups, such as amines, while the iodo-substituent offers a handle for further molecular elaboration, making these compounds valuable building blocks for novel chemical structures.

Benzylamine (B48309) Derivatives

A fundamental transformation of benzaldehydes is their conversion to benzylamines via reductive amination. nih.gov This process is a powerful tool for synthesizing a vast array of amine-containing compounds. organic-chemistry.org The reaction typically proceeds in one or two steps, beginning with the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate. nih.govmasterorganicchemistry.com This intermediate is then reduced to the corresponding amine. ias.ac.inmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity. masterorganicchemistry.com Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govorganic-chemistry.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com This reaction is broadly applicable to substituted benzaldehydes and various amines, providing a straightforward route to diverse benzylamine derivatives. google.comnih.gov

Substituted Quinolone Scaffolds (as building blocks)

Substituted quinolones are a prominent class of heterocyclic compounds found in numerous pharmaceutically active agents. mdpi.com Halogenated and hydroxylated benzaldehydes are key precursors for the synthesis of these important scaffolds. While not always a direct reactant, the benzaldehyde moiety can be readily converted into the necessary components for established quinolone synthesis strategies, such as the Friedländer, Doebner-von Miller, or Conrad-Limpach reactions. mdpi.comrsc.org

For instance, a 2-aminobenzaldehyde, which can be derived from a corresponding nitrobenzaldehyde, is a classic starting material for the Friedländer synthesis of quinolines. mdpi.com Alternatively, benzaldehydes can be used to construct α,β-unsaturated aldehydes or ketones, which are key intermediates in the Doebner-von Miller reaction. mdpi.com Modern methods often involve metal-catalyzed cyclizations. organic-chemistry.org The presence of an iodine atom on the benzaldehyde starting material is particularly advantageous, as it provides a reactive site for subsequent cross-coupling reactions, allowing for further diversification of the quinolone scaffold either before or after its formation. nih.govmdpi.com The synthesis of halogenated 4-quinolones has been shown to be a viable route to novel compounds with potential biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The nature and position of substituents on the benzaldehyde ring are critical. The hydroxyl and alkoxy (ethoxy/methoxy) groups can act as hydrogen bond donors and acceptors, which is often crucial for binding to biological macromolecules. nih.gov The iodine atom introduces several important features: it adds steric bulk, increases lipophilicity (which can affect membrane permeability), and can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to binding affinity. mdpi.comnih.govmdpi.com

Studies on related compounds have provided valuable insights. For example, in a series of benzylamine antimycotics, the presence and position of halogen substituents on a benzyl (B1604629) ether side chain were found to significantly influence activity. nih.gov In other classes of compounds, halogenated rings have been predicted to properly orient the molecule within a protein's binding site. mdpi.com Furthermore, the antioxidant activity of hydroxybenzaldehydes is strongly dependent on the substitution pattern; for instance, the presence of adjacent hydroxyl and methoxy (B1213986) groups, as seen in vanillin derivatives, is known to be important for radical scavenging activity. The introduction of an electron-withdrawing group like iodine can modulate these electronic properties, thereby influencing the compound's antioxidant potential.

Ultimately, the combination of electronic effects, steric factors, and specific intermolecular interactions (like hydrogen and halogen bonds) determines the biological profile of these derivatives.

Influence of Alkoxy Groups on Reactivity and Electronic Properties

The presence of an alkoxy group, such as the ethoxy group in this compound, significantly modulates the electronic environment of the benzaldehyde scaffold. Alkoxy groups are generally considered electron-donating groups (EDGs) through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring. This donation of electron density increases the electron richness of the aromatic ring.

However, this has a deactivating effect on the reactivity of the aldehyde group toward nucleophilic addition, a characteristic reaction of aldehydes. ncert.nic.inresearchgate.net The increased electron density on the ring reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less attractive target for nucleophiles. ncert.nic.in This is a general trend observed in benzaldehyde derivatives, where electron-donating groups tend to decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde or those with electron-withdrawing groups. researchgate.net

Conversely, the electron-donating nature of the ethoxy group, along with the hydroxyl group, activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions are already substituted, but this underlying principle governs the reactivity of its precursors, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). nih.govresearchgate.net For instance, the iodination of ethyl vanillin to produce the title compound is a direct consequence of the activating effects of the ethoxy and hydroxyl groups. rsc.org

Table 1: Electronic and Reactivity Effects of Alkoxy Groups on Benzaldehyde

| Feature | Effect of Alkoxy Group | Rationale |

| Carbonyl Carbon Electrophilicity | Decreased | Electron-donating resonance effect from the alkoxy oxygen reduces the partial positive charge on the carbonyl carbon. ncert.nic.in |

| Reactivity to Nucleophilic Addition | Decreased | The less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles. ncert.nic.inresearchgate.net |

| Aromatic Ring Reactivity (Electrophilic Substitution) | Increased | Lone pair donation from the alkoxy oxygen increases electron density in the ring, activating it. |

| Directing Effect (Electrophilic Substitution) | Ortho, Para-directing | Resonance structures place negative charge at the ortho and para positions, directing incoming electrophiles. |

Impact of Halogen Position on Chemical Behavior

The iodine atom in this compound, positioned ortho to the aldehyde group and meta to the ethoxy group, exerts a complex influence on the molecule's behavior through both inductive and resonance effects.

The position of the halogen is critical. Being at the C-5 position (ortho to the formyl group), the large iodine atom can cause steric hindrance, potentially influencing the approach of reagents to the adjacent aldehyde functionality. Furthermore, the "heavy-atom effect" of iodine is known to influence photochemical properties, such as enhancing intersystem crossing and phosphorescence in certain systems, although the specifics can be complex. acs.org The reactivity of halogenated benzenes in electrophilic substitution also decreases as the size of the halogen increases, making iodo-substituted rings the least reactive among the halogens (F > Cl > Br > I).

Table 2: Influence of Halogen (Iodine) on Benzaldehyde Derivative Properties

| Property | Influence of Iodine | Mechanism |

| Ring Reactivity (Electrophilic Substitution) | Deactivating | Strong electron-withdrawing inductive effect. quora.com |

| Directing Effect (Electrophilic Substitution) | Ortho, Para-directing | Resonance donation of a lone pair of electrons. quora.com |

| Steric Hindrance | Increased at adjacent groups | The large atomic radius of iodine can physically block or hinder the approach of reactants to the ortho-aldehyde group. |

| Photochemical Properties | Potential for altered photophysics | The heavy-atom effect can facilitate spin-orbit coupling, influencing processes like phosphorescence. acs.org |

Synthetic Utility in Complex Molecule Construction

Substituted benzaldehydes are highly prized intermediates in organic synthesis due to the versatile reactivity of the aldehyde group. rug.nllibretexts.org They serve as foundational starting materials for constructing a wide array of more complex molecules. libretexts.orgliberty.edu this compound is no exception, offering multiple reaction sites for synthetic elaboration.

The aldehyde functionality can readily undergo a variety of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a benzyl alcohol.

Nucleophilic addition reactions to form cyanohydrins or alcohols via Grignard reagents. ncert.nic.injeeadv.ac.in

Condensation reactions , such as the Wittig reaction to form alkenes or aldol (B89426) and Claisen-Schmidt condensations.

Reductive amination to form substituted benzylamines.

The presence of the iodine atom provides a crucial handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C-5 position, dramatically increasing molecular complexity.

Furthermore, the hydroxyl and ethoxy groups can be modified. The phenolic hydroxyl group can be alkylated or acylated, and the ethoxy group can potentially be cleaved to reveal another hydroxyl group under specific conditions.

A practical example of its utility is its own synthesis from the more readily available 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). nih.govresearchgate.netrsc.org This iodination step introduces a functional group (iodine) that is specifically intended for further synthetic transformations, underscoring the role of this compound as a purpose-built intermediate for complex molecule synthesis. rsc.org The ability to build upon this scaffold makes it a valuable precursor in medicinal chemistry and materials science. rug.nlacs.org

Applications in Medicinal Chemistry and Biological Research

Exploration as a Lead Compound in Drug Discovery

In the realm of drug discovery, 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is considered a valuable lead compound. Its molecular framework, featuring an aldehyde functional group and a substituted benzene (B151609) ring, allows for diverse chemical modifications. bldpharm.comacs.org Researchers can synthesize a variety of derivatives from this parent molecule to explore and optimize its therapeutic potential. The presence of ethoxy, hydroxyl, and iodo groups on the benzene ring influences its electronic properties and reactivity, which are key factors in its interaction with biological targets. nih.govnih.gov The exploration of related hydroxybenzaldehydes has paved the way for investigating this compound in the development of new therapeutic agents. researchgate.net

Investigation of Biological Activities and Underlying Mechanisms

The biological profile of this compound is multifaceted, with research pointing towards its potential antioxidant, neuroprotective, antimicrobial, and anticancer properties. Understanding the mechanisms behind these activities is crucial for its development as a therapeutic agent.

The antioxidant potential of phenolic compounds like this compound is a key area of investigation. The structural features of hydroxybenzaldehydes are directly related to their ability to scavenge free radicals. researchgate.net Several in vitro assays are commonly employed to quantify this activity.

One prevalent method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay . nih.gov This test measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically. nih.gov Another common technique is the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay . nih.gov In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, and the resulting decolorization is monitored. nih.gov

Other methods include the ferric reducing antioxidant power (FRAP) assay, which measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and assays that evaluate the inhibition of lipid peroxidation, such as the thiobarbituric acid reactive substances (TBARS) test. nih.govnih.gov The structure-activity relationship studies of various hydroxybenzaldehydes indicate that the substitution pattern on the aromatic ring significantly influences their antioxidant capacity. researchgate.net

Table 1: Common Methodologies for Antioxidant Activity Assessment

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov | Spectrophotometric measurement of the decrease in absorbance of the DPPH radical. nih.gov |

| ABTS Radical Cation Decolorization Assay | Evaluates the capacity of an antioxidant to scavenge the ABTS radical cation. nih.gov | Spectrophotometric measurement of the reduction in the color of the ABTS radical cation. nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Assesses the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron. nih.gov | Colorimetric measurement of the formation of a colored ferrous complex. nih.gov |

Phenolic compounds are increasingly being investigated for their neuroprotective effects, which are largely attributed to their antioxidant and anti-inflammatory properties. nih.govmdpi.comnih.gov Studies on cellular models are fundamental to understanding the potential of compounds like this compound in mitigating neuronal damage.

In vitro models of neurodegenerative diseases often utilize neuronal cell lines, such as PC12 and SH-SY5Y, or primary neuronal cultures. nih.gov To mimic the conditions of neurodegeneration, cells are exposed to neurotoxins or oxidative stress-inducing agents. The protective effect of the test compound is then evaluated by assessing various parameters, including cell viability, prevention of membrane damage, and reduction of reactive oxygen species (ROS). nih.gov

Mechanistic studies often involve investigating the compound's ability to modulate key signaling pathways involved in neuronal survival and apoptosis, such as the MAPK pathway. nih.gov For instance, some phenolic acids have been shown to protect PC12 cells from hypoxia-induced damage by scavenging ROS and reducing the activation of cell death pathways. nih.gov The potential of phenolic compounds to cross the blood-brain barrier is another critical aspect considered in these studies. mdpi.com

The evaluation of antimicrobial properties is a crucial step in the development of new anti-infective agents. Benzaldehyde (B42025) derivatives have demonstrated activity against a range of microbial pathogens. researchgate.net The antimicrobial efficacy of this compound and its analogs is typically assessed using standardized methodologies.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. researchgate.net This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period.

For assessing antibacterial activity, common test organisms include Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. rsc.org Antifungal activity is often evaluated against pathogenic fungi like Candida albicans. researchgate.net The results from these assays provide a quantitative measure of the compound's potency and spectrum of activity.

The investigation of the anticancer potential of novel compounds is a major focus of medicinal chemistry research. Substituted hydroxybenzaldehydes have been explored for their cytotoxic effects on various cancer cell lines. nih.gov

A primary method for screening anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect.

Studies on di- and tri-hydroxybenzaldehydes have demonstrated their potential to induce cytotoxicity in human cancer cell lines, including nasopharynx carcinoma (KB), hepatoblastoma (HepG2), and leukemia (HL-60) cells. nih.gov These investigations help to identify promising candidates for further development as anticancer agents and to elucidate their mechanisms of action. nih.gov

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. researchgate.net Various synthetic compounds, including derivatives of benzaldehydes, are being evaluated for their activity against this pathogen. researchgate.net

The Microplate Alamar Blue Assay (MABA) is a standard high-throughput screening method used to determine the anti-mycobacterial activity of compounds. mdpi.com This assay utilizes the Alamar Blue reagent, which changes color in response to the metabolic activity of the bacteria. A color change from blue to pink indicates bacterial growth, while the absence of this change signifies inhibition.

Research has shown that compounds derived from substituted benzaldehydes can exhibit significant inhibitory potency against Mycobacterium tuberculosis H37Rv, the standard laboratory strain used for anti-TB drug screening. researchgate.net For example, certain benzopyran derivatives synthesized from 2-hydroxybenzaldehydes have shown promising antimycobacterial activity. researchgate.net These findings underscore the potential of this class of compounds in the development of new treatments for tuberculosis.

Table 2: Investigated Biological Activities and Relevant Findings

| Biological Activity | Key Findings from Related Compounds | Common Methodologies |

|---|---|---|

| Antioxidant | Hydroxybenzaldehydes show significant free radical scavenging activity, which is structure-dependent. researchgate.net | DPPH assay, ABTS assay. researchgate.net |

| Neuroprotective | Phenolic compounds protect neuronal cells from damage by reducing oxidative stress and inflammation. nih.govnih.gov | Cell viability assays in neuronal cell lines (e.g., PC12) exposed to neurotoxins. nih.gov |

| Antimicrobial | Benzaldehyde derivatives exhibit moderate to potent activity against various bacteria and fungi. researchgate.netrsc.org | Broth microdilution method to determine Minimum Inhibitory Concentration (MIC). researchgate.net |

| Anticancer | Certain hydroxybenzaldehydes show significant cytotoxicity against human cancer cell lines like HL-60. nih.gov | MTT assay to measure cell viability and proliferation. nih.gov |

| Anti-Mycobacterium Tuberculosis | Benzopyran derivatives from hydroxybenzaldehydes inhibit the growth of M. tuberculosis H37Rv. researchgate.net | Microplate Alamar Blue Assay (MABA). mdpi.com |

Biochemical Mechanism Elucidation

The elucidation of a compound's biochemical mechanism is fundamental to understanding its potential as a therapeutic agent. This typically involves a battery of in vitro tests to determine its interactions with specific biological targets.

Enzyme inhibition is a common mechanism of action for many drugs. For instance, acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov However, a review of scientific databases and literature reveals no studies that have specifically evaluated this compound as an inhibitor of acetylcholinesterase or any other enzyme.

Receptor binding assays are crucial for identifying if a compound interacts with specific receptors, such as the GABAᴀ or NMDA receptors, which are important targets in neuroscience research. nih.govnih.gov At present, there is no available data from radioligand displacement assays or other receptor binding studies to suggest that this compound binds to GABAᴀ, NMDA, or any other characterized receptor.

Cellular assays provide a more complex biological system to observe the potential pharmacological effects of a compound. Despite the importance of such studies, the scientific literature does not currently contain any reports on cellular assays conducted with this compound to investigate its pharmacological properties.

Development as Precursors for Radiolabeled Pharmaceuticals

The synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) has been described. rsc.org The presence of an iodine atom in its structure suggests a potential application as a precursor for developing radiolabeled pharmaceuticals, where a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) could be incorporated for use in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). However, there are no specific studies in the reviewed literature that demonstrate the development or use of this compound for this purpose.